molecular formula C20H23BrN2O3S B2409386 N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-16-1

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2409386
M. Wt: 451.38
InChI Key: NILDRZIZXCEDNY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Free Radical Scavenging Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, has been studied for its free radical scavenging activity. Using in vitro assays and quantum chemistry calculations, it was found to be a potent free radical scavenger, comparable to BHT and BHA. The OH bond in the compound is particularly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant mechanisms in free radical scavenging (Boudebbous et al., 2021).

Pharmacological Evaluation

S-acetamide derivatives of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their potential as anticonvulsant agents. The 4-bromophenyl acetamide derivative showed the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in an experimental model (Severina et al., 2020).

Anti-HIV Drug Potential

Density functional theory studies on acetamide derivatives, including those with bromophenyl substitutions, suggest significant potential as anti-HIV drugs. The local reactivity of these compounds indicates a mechanism of bond formation primarily through nitrogen atoms, with bromophenyl and nitrophenyl substitutions showing heightened potency (Oftadeh et al., 2013).

Antimicrobial Activity

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide derivatives have shown good antimicrobial activity, with certain compounds displaying high activity towards specific microbial strains. Computational calculations support these findings, suggesting a correlation between experimental results and theoretical predictions (Fahim & Ismael, 2019).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to a reliable scientific database for more accurate and detailed information. It’s always important to follow safety guidelines when handling chemical substances.


properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDRZIZXCEDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

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